atriopeptin analog I

Catalog No.
S1819741
CAS No.
117038-68-3
M.F
C10H13NOS
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
atriopeptin analog I

Researchers targeting the natriuretic peptide clearance receptor (NPR-C) often face cGMP off-target activation and peptide instability. Atriopeptin Analog I solves this:

  • Linear, cysteine-free sequence eliminates disulfide scrambling, providing long-term stability and simple storage.
  • Binds NPR-C with high affinity (IC50 = 0.31 nM) without activating NPR-A/B or generating cGMP, making it an essential negative control.
  • Ideal for NPR-C mapping, HTS profiling, and as a stable HPLC reference standard. Supplied as ≥95% pure lyophilized powder, ensuring reproducibility.

CAS Number

117038-68-3

Product Name

atriopeptin analog I

Molecular Formula

C10H13NOS

Molecular Weight

0

Synonyms

atriopeptin analog I

Purity

≥95%

Package Size

0.5 mg, 1 mg

Atriopeptin Analog I (CAS: 117038-68-3) is a synthetic, linear, truncated derivative of Atrial Natriuretic Peptide (ANP), specifically designated as des-Cys105,Cys121-ANP-(104-126) [1]. Unlike wild-type ANP and its biologically active fragments (e.g., Atriopeptin I, II, or III), which possess a highly conserved 17-amino acid disulfide ring essential for guanylate cyclase activation, Analog I is engineered without these critical cysteine residues [1]. This structural modification fundamentally alters its receptor binding profile, transforming it from a broad-spectrum natriuretic agonist into a highly selective ligand for the natriuretic peptide clearance receptor (NPR-C) [1]. For procurement teams, assay developers, and pharmacologists, this compound provides an essential negative control for NPR-A/B signaling and a targeted probe for NPR-C mapping, while its linear structure eliminates the manufacturing and storage complications associated with disulfide bond instability [1].

Research Fit

Natriuretic peptide receptor ligand — activates guanylyl cyclase‑coupled ANP receptors and elevates intracellular cGMP
Reported type I ANP receptor selectivity supports receptor‑subtype differentiation studies
Intestinal smooth muscle relaxation without vascular activity — enables tissue‑specific ANP pathway dissection

Substituting Atriopeptin Analog I with wild-type ANP (e.g., ANP 103-126) or other cyclic atriopeptins fundamentally compromises assay specificity and reagent stability [1]. Wild-type ANP binds indiscriminately to both the signaling receptors (NPR-A and NPR-B) and the clearance receptor (NPR-C), triggering intracellular cGMP production that confounds the isolation of NPR-C-specific pathways[1]. Furthermore, standard cyclic ANP derivatives are susceptible to disulfide scrambling, dimerization, and oxidative degradation during prolonged storage or complex formulation processes. Procuring the linear Analog I ensures absolute non-activation of guanylate cyclase and guarantees a highly stable, reproducible peptide precursor that does not require specialized handling to maintain cyclic integrity [1].

Substitution Risk

Receptor subtype binding profile differs from other atriopeptins; may shift ANP‑receptor engagement pattern and signaling readout
Absence of vascular smooth muscle relaxation contrasts with atriopeptin II/III; vascular endpoint reproducibility may be compromised
Unique intestinal vs. vascular tissue selectivity is not preserved across atriopeptin analogs; tissue‑specific biological context may differ

Absolute Selectivity for Non-Coupled (NPR-C) Receptors

In competitive binding assays utilizing rabbit lung membranes, wild-type ANP-(103-126) binds to 100% of available ANP binding sites, encompassing both signaling and clearance receptors[1]. In stark contrast, Atriopeptin Analog I selectively displaces radiolabeled ANP from exactly 73% of the sites—corresponding exclusively to the non-guanylate cyclase-coupled NPR-C receptors—while showing 0% binding to the remaining 27% of NPR-A/B signaling receptors[1].

Evidence DimensionReceptor Population Binding Coverage
Target Compound Data73% (Selective for NPR-C only)
Comparator Or BaselineWild-type ANP-(103-126): 100% (Binds both NPR-A/B and NPR-C)
Quantified DifferenceComplete ablation of binding to the 27% guanylate cyclase-coupled receptor population.
ConditionsCompetitive displacement of 125I-ANP-(103-126) in rabbit lung membranes.

Procuring this analog allows researchers to completely isolate NPR-C clearance mechanisms without triggering confounding cGMP signaling pathways.

Receptor subtype binding selectivity
Head‑to‑head
1000‑fold higher affinity for type I over type II ANP receptor (KD 10⁻⁹ M vs 10⁻⁶ M)
Supports type I vs. type II receptor differentiation studies
Bovine tissue membrane preparations; ligand binding assays

Retention of High-Affinity Binding to the Clearance Receptor

Despite the removal of the critical disulfide bridge, Atriopeptin Analog I maintains near-native binding affinity for the NPR-C clearance receptor [1]. Quantitative analysis demonstrates that Analog I achieves an IC50 of 0.31 ± 0.09 nM for the non-coupled receptor sites, which is statistically comparable to the 0.26 ± 0.07 nM IC50 exhibited by the fully cyclic wild-type ANP-(103-126) [1].

Evidence DimensionBinding Affinity (IC50) for NPR-C
Target Compound Data0.31 ± 0.09 nM
Comparator Or BaselineWild-type ANP-(103-126): 0.26 ± 0.07 nM
Quantified DifferenceOnly a marginal 0.05 nM difference in IC50, ensuring equivalent target engagement.
ConditionsInhibition of radioligand binding in rabbit lung membrane preparations.

Buyers can substitute this linear analog for wild-type ANP to map clearance receptors without sacrificing binding strength or requiring higher dosing concentrations.

Intestinal vs. vascular selectivity
Head‑to‑head
Atriopeptin I relaxes intestinal smooth muscle; no vascular relaxation
Atriopeptin II relaxes both intestinal and vascular strips
Supports tissue‑specific ANP‑response studies
Ex vivo tissue bath assays; isolated smooth muscle strips

Elimination of Disulfide-Mediated Synthesis and Storage Instability

Standard cyclic natriuretic peptides require precise oxidation steps during synthesis to form the 17-amino acid ring, making them prone to misfolding, intermolecular dimerization, and poor batch-to-batch reproducibility [1]. Because Atriopeptin Analog I is a truncated linear peptide (des-Cys105, Cys121), it inherently bypasses these processability bottlenecks [1]. This structural simplification eliminates the risk of disulfide scrambling in solution, resulting in a highly stable reagent suitable for complex formulations and long-term storage where cyclic analogs would typically degrade.

Evidence DimensionStructural Stability and Manufacturability
Target Compound DataLinear sequence (0 disulfide bonds); immune to disulfide scrambling.
Comparator Or BaselineStandard Atriopeptins (e.g., Atriopeptin I/II): 1 essential disulfide bond; susceptible to dimerization and oxidation.
Quantified Difference100% elimination of disulfide-related misfolding and aggregation risks.
ConditionsStandard solid-phase peptide synthesis and aqueous formulation storage.

Selecting a linear analog dramatically improves procurement yield, batch consistency, and shelf-life for assay kit manufacturing.

Vasorelaxation potency differential
Head‑to‑head
2‑fold less potent in rat aorta; 100‑fold less potent in rabbit aorta (vs. atriopeptin II)
Supports vascular activity benchmark studies
Aortic ring relaxation assays; norepinephrine‑preconstricted
Natriuretic activity equivalence
Head‑to‑head
Equivalent natriuretic/diuretic responses to atriopeptins II and III (0.33–3.0 μg)
Supports renal function studies without vascular confounding
Pentobarbital‑anesthetized rat bioassay; dose‑range comparison
Absence of vasorelaxant activity
Head‑to‑head
Atriopeptin I inactive on norepinephrine‑constricted aortic strips; extremely weak renal spasmolytic
Atriopeptins II/III are potent relaxants in both preparations
Supports SAR studies for vascular vs. renal activity determinants
Isolated aortic strips; perfused rat kidney preparations

Selective NPR-C Receptor Mapping and Isolation

Because it binds exclusively to the clearance receptor with high affinity (IC50 = 0.31 nM) while ignoring NPR-A/B, Atriopeptin Analog I is the premier reagent for mapping NPR-C distribution in vascular and renal tissues without inducing cGMP-mediated physiological responses[1].

Negative Control in Guanylate Cyclase Activation Assays

In high-throughput screening or pharmacological profiling of novel natriuretic agonists, this compound serves as a critical negative control [1]. Its inability to activate guanylate cyclase ensures that any cGMP production observed in test cohorts is definitively linked to NPR-A/B engagement rather than non-specific binding [1].

Development of Highly Stable Diagnostic Reference Standards

The linear nature of Analog I eliminates the risk of disulfide scrambling and dimerization that plagues cyclic ANP derivatives [1]. This makes it an ideal, highly stable reference standard for calibrating analytical instruments (e.g., HPLC, mass spectrometry) in pharmacokinetic studies of natriuretic peptide clearance [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANP receptor subtype mapping studies
Type I vs. type II receptor binding selectivity
Receptor binding affinity in tissue membrane preparations
Renal function studies (isolating natriuretic effects)
Natriuretic activity without vascular smooth muscle relaxation
Natriuretic/diuretic response in in vivo models
Structure‑activity relationship (SAR) studies for vascular activity
Lack of vascular relaxant activity as negative control
Comparison with atriopeptin II/III in aortic ring assays
Vasorelaxation assay benchmark / negative control
Low and reproducible vasorelaxant potency
Potency differential vs. atriopeptin II in aortic assays

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